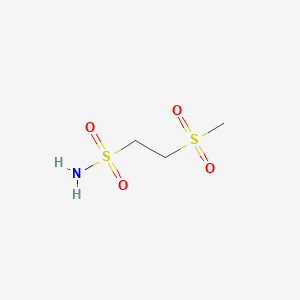
4-amino-N-ethyl-5-methylthiophene-2-carboxamide
Overview
Description
“4-amino-N-ethyl-5-methylthiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Scientific Research Applications
4-amino-N-ethyl-5-methylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In material science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography.
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-5-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the replication of human immunodeficiency virus (HIV) by binding to the viral integrase enzyme.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In vivo studies have shown that this compound has analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-amino-N-ethyl-5-methylthiophene-2-carboxamide in lab experiments is its high purity and stability. This compound is a well-characterized compound that can be easily synthesized in large quantities. Another advantage of using this compound is its diverse biological activities, which make it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays. This compound also has a relatively short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on 4-amino-N-ethyl-5-methylthiophene-2-carboxamide. One direction is to further investigate its anti-cancer properties and explore its potential as a chemotherapeutic agent. Another direction is to explore its potential as an anti-viral agent for the treatment of HIV and other viral infections. Additionally, the use of this compound as a building block for the synthesis of organic semiconductors can be further explored for its potential applications in electronic devices. Finally, the development of more efficient synthesis methods for this compound can help to reduce the cost and increase the availability of this compound for research purposes.
properties
IUPAC Name |
4-amino-N-ethyl-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-10-8(11)7-4-6(9)5(2)12-7/h4H,3,9H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMNPLUDZWXKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(S1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile](/img/structure/B3225729.png)






![(1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-2](/img/structure/B3225764.png)
![2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol](/img/structure/B3225770.png)



